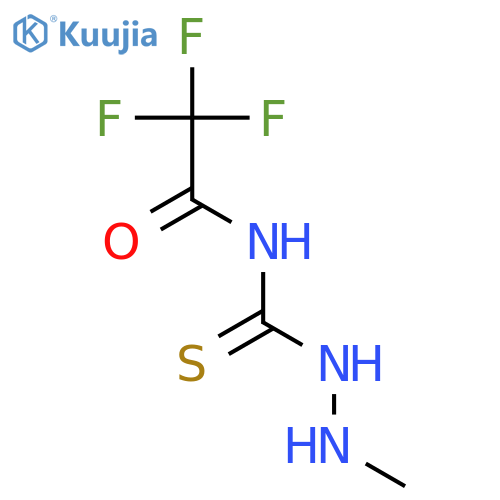

Cas no 110932-26-8 (1-Methyl-4-trifluoroacetylthiosemicarbazide)

1-Methyl-4-trifluoroacetylthiosemicarbazide 化学的及び物理的性質

名前と識別子

-

- Acetamide, 2,2,2-trifluoro-N-[(2-methylhydrazino)thioxomethyl]-

- 1-Methyl-4-trifluoroacetylthiosemicarbazide

- 110932-26-8

- MFCD11227203

- 1-Methyl-4-trifluoroacetylthiosemicarbazide95%

- 2,2,2-Trifluoro-N-(2-methylhydrazine-1-carbonothioyl)acetamide

- 2,2,2-trifluoro-N-(methylaminocarbamothioyl)acetamide

-

- MDL: MFCD11227203

- インチ: InChI=1S/C4H6F3N3OS/c1-8-10-3(12)9-2(11)4(5,6)7/h8H,1H3,(H2,9,10,11,12)

- InChIKey: OYCHJHYPSZXDCT-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 201.01836748Da

- どういたいしつりょう: 201.01836748Da

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 192

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 85.3Ų

- 疎水性パラメータ計算基準値(XlogP): 1.2

1-Methyl-4-trifluoroacetylthiosemicarbazide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M114615-250mg |

1-Methyl-4-trifluoroacetylthiosemicarbazide |

110932-26-8 | 250mg |

$ 420.00 | 2022-06-04 | ||

| abcr | AB302026-1g |

1-Methyl-4-trifluoroacetylthiosemicarbazide, 95%; . |

110932-26-8 | 95% | 1g |

€252.10 | 2025-02-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1664478-1g |

2,2,2-Trifluoro-N-(2-methylhydrazine-1-carbonothioyl)acetamide |

110932-26-8 | 98% | 1g |

¥2047.00 | 2024-08-09 | |

| abcr | AB302026-1 g |

1-Methyl-4-trifluoroacetylthiosemicarbazide, 95%; . |

110932-26-8 | 95% | 1 g |

€252.10 | 2023-07-20 | |

| abcr | AB302026-5 g |

1-Methyl-4-trifluoroacetylthiosemicarbazide, 95%; . |

110932-26-8 | 95% | 5 g |

€811.00 | 2023-07-20 | |

| TRC | M114615-500mg |

1-Methyl-4-trifluoroacetylthiosemicarbazide |

110932-26-8 | 500mg |

$ 700.00 | 2022-06-04 | ||

| abcr | AB302026-5g |

1-Methyl-4-trifluoroacetylthiosemicarbazide, 95%; . |

110932-26-8 | 95% | 5g |

€811.00 | 2025-02-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1664478-5g |

2,2,2-Trifluoro-N-(2-methylhydrazine-1-carbonothioyl)acetamide |

110932-26-8 | 98% | 5g |

¥6442.00 | 2024-08-09 |

1-Methyl-4-trifluoroacetylthiosemicarbazide 関連文献

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

-

Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48

-

Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370

-

Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

1-Methyl-4-trifluoroacetylthiosemicarbazideに関する追加情報

1-メチル-4-トリフルオロアセチルチオセミカルバジド(CAS No. 110932-26-8)の総合解説:特性・応用・最新研究動向

1-メチル-4-トリフルオロアセチルチオセミカルバジド(1-Methyl-4-trifluoroacetylthiosemicarbazide)は、有機合成化学において重要な含フッ素チオセミカルバジド誘導体です。CAS登録番号110932-26-8で特定されるこの化合物は、医薬品中間体や機能性材料の合成において高反応性基盤として注目されています。近年では創薬化学や材料科学の分野で需要が拡大しており、AI予測による分子設計やサステナブル合成手法との組み合わせに関する研究が活発化しています。

本化合物の最大の特徴は、トリフルオロアセチル基とチオセミカルバジド骨格が共存するユニークな分子構造にあります。この組み合わせにより、選択的官能基変換やヘテロ環構築反応において優れた性能を発揮します。2023年に発表された『Journal of Fluorine Chemistry』の研究では、類似構造が抗菌活性を示すことが報告され、バイオ医薬品開発分野での潜在応用可能性が注目されています。

合成プロセスにおいては、グリーンケミストリーの原則に基づく改良が進められています。伝統的な合成ルートに代わり、マイクロ波照射法や連続フロー合成などの省エネルギー手法が検討されており、これにより反応収率向上と廃棄物削減を両立させた製造が可能となっています。特にフッ素含有化合物の需要増加に伴い、環境負荷低減を考慮した生産技術の開発が業界全体の課題となっています。

分析技術の進歩も本化合物の研究を加速させています。LC-MS/MSやNMR分光法を組み合わせた新しい特性評価手法により、微量不純物の同定や立体構造解析の精度が大幅に向上しました。これにより、医薬品規格への適合性評価や品質管理プロセスの最適化が可能となっています。

市場動向としては、オンデマンド合成サービスへの需要増加が特徴的です。研究機関や企業が小ロット高純度の試薬を迅速に調達できる体制が整備されつつあり、デジタルプラットフォームを介した流通形態の変化が見られます。また、構造活性相関(SAR)研究用の標準試薬としての利用も拡大しており、創薬プロセスの効率化に貢献しています。

安全性に関する最新の知見では、適切な実験室管理下での取り扱いが重要とされています。パーソナルプロテクティブ装備(PPE)の使用と局所排気装置の設置が推奨されており、これらの基準は主要な化学物質管理システムで国際的に統一化が進められています。

今後の展望として、計算化学と自動合成技術の融合が期待されています。特に機械学習アルゴリズムを用いた反応条件最適化や、ロボティック合成プラットフォームとの親和性に関する研究が進んでおり、これら新技術の導入により研究開発サイクルの短縮が可能となるでしょう。

学術的には、本化合物を出発原料とする複素環式化合物の合成研究が盛んです。2024年の国際会議では、キラル補助基としての応用や光反応性材料への展開に関する発表が相次ぎ、伝統的な用途を超えた新たな可能性が探求されています。

産業応用面では、電子材料分野での利用拡大が注目ポイントです。有機半導体の前駆体や界面修飾剤としての特性評価が進められており、特にフレキシブルデバイス向け材料開発の文脈で重要性を増しています。

規制動向に関しては、国際的な化学品登録制度の要件に対応したデータ整備が進められています。REACH規制や化学品の分類および表示に関す���世界調和システム(GHS)に準拠した情報提供が業界標準となりつつあり、グローバルな研究開発環境の整備が図られています。

110932-26-8 (1-Methyl-4-trifluoroacetylthiosemicarbazide) 関連製品

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)